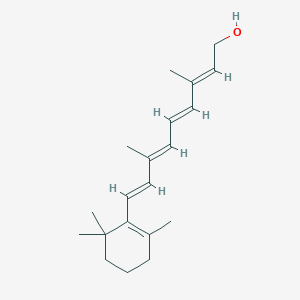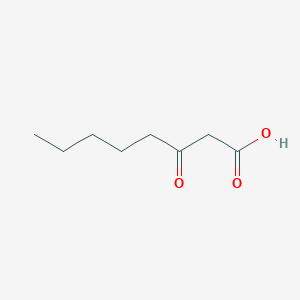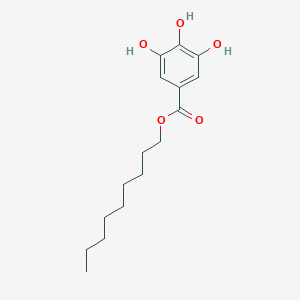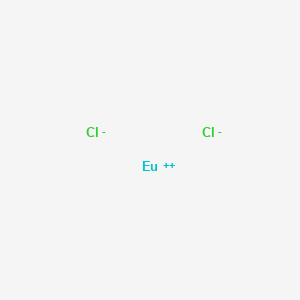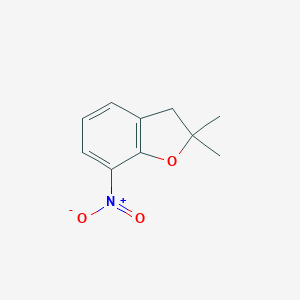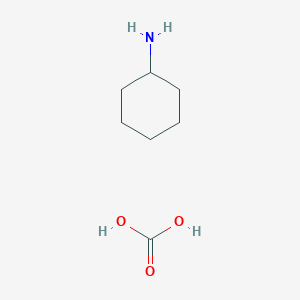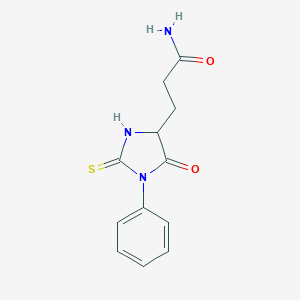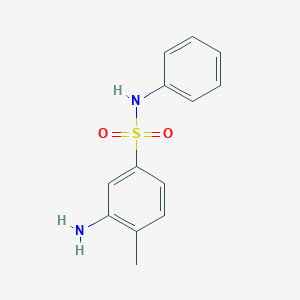![molecular formula C22H21N3O2S B082790 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- CAS No. 13033-91-5](/img/structure/B82790.png)
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It is also thought to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to their growth inhibition. It has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- in lab experiments is its broad-spectrum activity against various bacteria, fungi, and cancer cells. However, its use is limited by its solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Future Directions
There are several future directions for the study of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-. One potential direction is the development of new derivatives of this compound with improved solubility and lower toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- involves the reaction of 3-ethyl-2(3H)-benzoxazolone with ethylisothiocyanate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is subsequently cyclized to form the final product.
properties
CAS RN |
13033-91-5 |
|---|---|
Product Name |
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- |
Molecular Formula |
C22H21N3O2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-ethyl-5-[2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H21N3O2S/c1-3-23-17-12-8-9-13-19(17)27-20(23)15-14-18-21(26)24(4-2)22(28)25(18)16-10-6-5-7-11-16/h5-15H,3-4H2,1-2H3 |
InChI Key |
JAFSZVFUWRLSPS-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\3/C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
Other CAS RN |
13033-91-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





